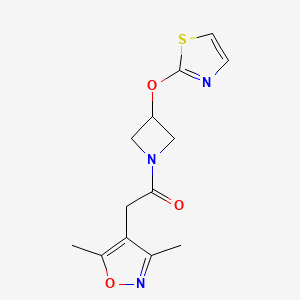

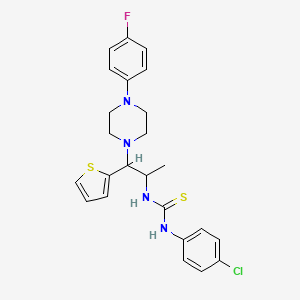

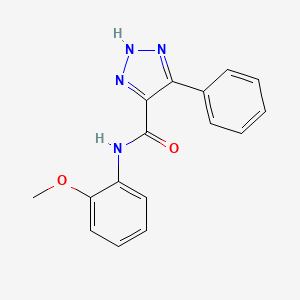

1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a complex molecule that appears to be related to various synthesized thiourea derivatives. These derivatives are known for their potential biological activities and are often characterized by their crystal structures and molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed Claisen-Schmidt condensation reactions and nucleophilic substitution reactions. For instance, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a compound with a similar piperazine and chlorophenyl moiety, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding an 88.5% product . Similarly, the synthesis of 2,4,6-trichloro-1,3,5-triazine derivatives involved selective reactions with nucleophilic reagents such as 6-fluoro-2-aminobenzothiazole and phenyl thioureas .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using techniques such as IR, ^1H and ^13C NMR, mass spectroscopy, and single-crystal X-ray diffraction. For example, 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea crystallizes in the monoclinic space group P21/c, with a strong intramolecular hydrogen bond of the type N–H...O and intermolecular interactions of the type N–H...S forming dimers . These structural features are crucial for understanding the molecular interactions and properties of the compound .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. The presence of a thiourea moiety suggests potential for nucleophilic addition reactions, as well as the possibility of forming hydrogen bonds and other non-covalent interactions, which can influence the reactivity and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The intramolecular hydrogen bonds and intermolecular interactions can affect the compound's melting point, solubility, and stability. The crystal structure analysis provides insights into these properties, and the mass fragmentation pattern can offer information on the compound's stability under various conditions . Additionally, the presence of fluorine atoms can influence the compound's lipophilicity and potential biological activity .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For example, Mishra and Chundawat (2019) synthesized a series of compounds through nucleophilic substitution reactions, leading to derivatives that exhibited potent activity against gram-negative and gram-positive bacterial strains, as well as fungal strains like C. albicans, showing better inhibitory activity than standard drugs in some cases (Mishra & Chundawat, 2019).

Allosteric Enhancement of A1 Adenosine Receptor

Romagnoli et al. (2008) explored the synthesis and biological evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor. Their research indicated that the nature of substituents significantly influences allosteric enhancer activity, with certain derivatives showing promising results in binding and functional studies (Romagnoli et al., 2008).

Anti-TMV and Antimicrobial Activities

Krishna Reddy et al. (2013) investigated new urea and thiourea derivatives doped with Febuxostat for their antiviral and antimicrobial activities. Certain derivatives demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, showcasing the compound's versatility in biological applications (Krishna Reddy et al., 2013).

Anticancer Activity

Research has also delved into the anticancer potential of similar compounds. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and evaluated their effects on tumor DNA methylation, revealing some compounds' promising anticancer activities (Hakobyan et al., 2020).

Neuroleptic and Thymoleptic Activity

A series of 1-piperazino-3-phenylindans, structurally related to the compound , was synthesized and tested for neuroleptic and thymoleptic activity. One study found that certain derivatives exhibited significant neuroleptic activity, associated with dopamine-uptake inhibition, suggesting potential applications in treating neurological disorders (Böge Kp, 1983).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-20-8-4-18(25)5-9-20)23(22-3-2-16-32-22)30-14-12-29(13-15-30)21-10-6-19(26)7-11-21/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJLMICAFMPHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=S)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)

![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)